1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-18(12-23-25(14)17-6-4-3-5-7-17)20-11-19(24-26(20)15(2)27)16-8-9-21-22(10-16)29-13-28-21/h3-10,12,20H,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQXXUHLRPCXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C3CC(=NN3C(=O)C)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 366.38 g/mol
IUPAC Name: 1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
Research indicates that this compound may exert its biological effects through modulation of various biochemical pathways. Preliminary studies suggest it may interact with ATP-binding cassette (ABC) transporters, which are crucial in drug metabolism and resistance mechanisms. This interaction could enhance the efficacy of other therapeutic agents in treating conditions such as cystic fibrosis and certain cancers .
Anticonvulsant Activity
A study focused on derivatives of benzodioxole compounds highlighted the anticonvulsant potential of similar structures. The results indicated that modifications to the bipyrazole moiety could lead to enhanced activity against seizure models in vivo, suggesting a promising avenue for developing new anticonvulsant medications .
Cytotoxicity and Antitumor Effects
In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against breast and lung cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Case Study 1: Cystic Fibrosis Treatment
A patent application discussed the use of compounds similar to the target molecule as modulators of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). The study reported significant improvements in chloride ion transport in cell models expressing mutant CFTR when treated with these compounds, indicating their potential as therapeutic agents for cystic fibrosis .
Case Study 2: Anticancer Properties
Another investigation assessed the anticancer properties of related benzodioxole derivatives in xenograft models. The results showed a marked reduction in tumor size when administered alongside standard chemotherapy agents, suggesting a synergistic effect that warrants further exploration .
Comparison with Similar Compounds
Substituent Variations
- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Replaces the benzo[d][1,3]dioxol-5-yl group with 4-chlorophenyl and 4-methoxyphenyl substituents.
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (): Substitutes the ethanone and bipyrazole moieties with a furan ring. The furan’s lower aromaticity compared to phenyl may reduce lipophilicity, impacting membrane penetration in antimicrobial applications .
- 1-(1',3'-Diphenyl-5-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone (): Incorporates a trimethoxyphenyl group, enhancing hydrogen-bonding capacity and steric bulk, which could improve interactions with enzymes like Staphylococcus aureus DNA gyrase .
Core Modifications
- 2-(3'-(4-Nitrophenyl)-1'-phenyl-5-(aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)thiazol-4(5H)-ones (): Replaces the ethanone with a thiazolone ring, introducing sulfur-based polarity and altering tautomeric equilibria. Nitrophenyl groups enhance electron-deficient character, favoring interactions with bacterial nitroreductases .
Physicochemical Properties
*Calculated using ChemDraw (estimated values).
Antimicrobial Activity
- The target compound’s benzo[d][1,3]dioxol-5-yl group may enhance activity against Gram-positive bacteria due to improved membrane disruption, as seen in structurally similar pyrazoles (: MIC = 12.5 µg/mL against S. aureus) .
- Halogenated Derivatives (): Bromo and chloro analogues exhibit superior antifungal activity (MIC = 6.25 µg/mL against C. albicans), attributed to halogen-mediated electrophilic interactions .
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example:
- Step 1 : React 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form α,β-unsaturated ketones .
- Step 2 : Cyclization with hydrazine hydrate in glacial acetic acid under reflux to form the dihydro-pyrazoline core .
- Step 3 : Functionalization with benzo[d][1,3]dioxol-5-yl groups via nucleophilic substitution or coupling reactions .
Optimization : Adjust stoichiometry, solvent polarity (e.g., chloroform for better solubility), and temperature (e.g., room temperature for 18 hours) to improve yield .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
Key techniques include:
- NMR spectroscopy : Identify proton environments (e.g., pyrazoline-H at δ 5.35 ppm, OCH2O at δ 5.93 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., observed 480.28 vs. calculated 480.20 for C25H28N4O6) .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its potential therapeutic activity?
- Anticonvulsant screening : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents to assess activity .
- Cytotoxicity assays : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay to evaluate IC50 values .
Advanced Research Questions
Q. How can computational methods aid in understanding the compound’s reactivity and binding interactions?
- Density Functional Theory (DFT) : Calculate charge distribution on the pyrazoline ring to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to targets like GABA receptors using AutoDock Vina, focusing on hydrophobic interactions with the benzo[d][1,3]dioxol-5-yl group .
Q. What strategies resolve contradictions in spectral or biological data across studies?
Q. How can X-ray crystallography elucidate structural nuances critical for activity?
Q. What methodologies optimize regioselectivity during functional group modifications?
Q. How do substituents on the phenyl ring (e.g., methyl vs. methoxy) impact biological activity?
- SAR studies : Synthesize analogs with electron-donating (e.g., –OCH3) or withdrawing (e.g., –NO2) groups and compare IC50 values in enzyme inhibition assays .
- Lipophilicity analysis : Measure logP values to correlate substituent effects with membrane permeability .
Methodological Challenges and Solutions
Q. Addressing low yields in multi-step syntheses
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
